molecular formula C10H13NO4S B022913 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid CAS No. 374067-95-5

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

Cat. No. B022913
CAS RN: 374067-95-5
M. Wt: 243.28 g/mol
InChI Key: WGTDUMWGEIZVMI-UHFFFAOYSA-N
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Description

2-methyl-2-(4-sulfamoylphenyl)propanoic acid is a chemical compound that is commonly referred to as Mefenamic acid. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis, menstrual cramps, and headache. The chemical formula for Mefenamic acid is C15H15NO2S, and it has a molecular weight of 241.35 g/mol.

Mechanism of Action

Mefenamic acid works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and by inhibiting their production, Mefenamic acid can reduce pain and inflammation. Mefenamic acid also has antipyretic properties, which means that it can reduce fever by acting on the hypothalamus.
Biochemical and physiological effects:
Mefenamic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It can reduce pain and inflammation by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid can also reduce fever by acting on the hypothalamus. However, Mefenamic acid has been shown to have some adverse effects, such as gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions.

Advantages and Limitations for Lab Experiments

Mefenamic acid has been widely used in laboratory experiments to study the mechanisms of pain and inflammation. It is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. However, Mefenamic acid has some limitations in laboratory experiments, such as its potential toxicity and adverse effects. Researchers need to be careful when using Mefenamic acid in laboratory experiments and should take appropriate precautions to ensure the safety of the experiment.

Future Directions

There are several future directions for research on Mefenamic acid. One area of research could be the development of new formulations of Mefenamic acid that have improved efficacy and safety profiles. Another area of research could be the investigation of the molecular mechanisms of Mefenamic acid's anti-inflammatory and analgesic properties. Researchers could also investigate the potential use of Mefenamic acid in the treatment of other conditions, such as cancer and autoimmune diseases.
Conclusion:
Mefenamic acid is a well-established 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Mefenamic acid has been used in laboratory experiments to study the mechanisms of pain and inflammation, but it has some limitations in terms of its potential toxicity and adverse effects. There are several future directions for research on Mefenamic acid, including the development of new formulations and the investigation of its molecular mechanisms and potential use in the treatment of other conditions.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, which are mediators of pain and inflammation. Mefenamic acid has also been shown to have antipyretic properties, which means that it can reduce fever.

properties

IUPAC Name

2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDUMWGEIZVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448125
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

CAS RN

374067-95-5
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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